molecular formula C25H25N3O3 B12203845 N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-2-(4-phenylpiperazin-1-yl)acetamide

N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B12203845
M. Wt: 415.5 g/mol
InChI Key: KFZPKEOVJKCZKW-UHFFFAOYSA-N
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Description

N-{4-methoxy-8-oxatricyclo[7400^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methoxy-8-oxatricyclo[7400^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}propane-1-sulfonamide
  • 4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene
  • Tricyclo[5.4.0.0^{2,8}]undec-9-ene, 2,6,6,9-tetramethyl-

Uniqueness

N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific tricyclic structure and the presence of both methoxy and piperazine functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C25H25N3O3/c1-30-24-15-20-19-9-5-6-10-22(19)31-23(20)16-21(24)26-25(29)17-27-11-13-28(14-12-27)18-7-3-2-4-8-18/h2-10,15-16H,11-14,17H2,1H3,(H,26,29)

InChI Key

KFZPKEOVJKCZKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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